molecular formula C32H37N7O3 B3028548 KRas G12C inhibitor 2 CAS No. 2206735-61-5

KRas G12C inhibitor 2

Numéro de catalogue B3028548
Numéro CAS: 2206735-61-5
Poids moléculaire: 567.7 g/mol
Clé InChI: YKGVCHZNLOIACZ-ZEQRLZLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of KRas G12C inhibitor 2 involves a series of chemical reactions. Researchers have developed synthetic routes to produce this compound efficiently. Key steps include the introduction of functional groups, cyclization, and purification. Detailed synthetic protocols are available in relevant literature .


Molecular Structure Analysis

The molecular structure of KRas G12C inhibitor 2 is crucial for understanding its interactions with the KRAS protein. It typically consists of a core scaffold that fits into the switch II pocket of the KRAS G12C mutant. The inhibitor forms covalent bonds with the cysteine residue at position 12, locking the protein in an inactive GDP-bound state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of KRas G12C inhibitor 2 are well-characterized. These reactions include coupling reactions, cyclizations, and functional group modifications. Researchers optimize these steps to achieve high yields and purity. Detailed reaction mechanisms can be found in the literature .

Applications De Recherche Scientifique

Clinical Impact and Immune Response

The KRas G12C inhibitor, specifically AMG 510, has shown significant impact in clinical trials. It exhibits anti-tumor activity, especially in KRASG12C tumors, and can lead to tumor regression. In immune-competent mice, treatment with AMG 510 resulted in a pro-inflammatory tumor microenvironment, suggesting a potential role in enhancing immune responses against tumors. This finding indicates its transformative potential for patients lacking effective treatments (Canon et al., 2019).

Mechanisms of Resistance to Inhibition

A study by Xue et al. (2020) highlighted the non-uniform response of cancer cells to KRAS(G12C) inhibitors, with some cells entering a quiescent state while others resume proliferation. This divergence is due to the production of new KRAS(G12C) in some cells, maintained in its active, drug-insensitive state by specific signaling pathways (Xue et al., 2020).

Novel Binding Interactions and Potency Enhancement

Patricelli et al. (2016) described ARS-853, a covalent inhibitor of KRAS(G12C), which targets the GDP-bound oncoprotein, preventing its activation. This study emphasized the dynamic nature of KRAS(G12C) nucleotide cycling and its impact on drug development (Patricelli et al., 2016).

Targeting the Inactive State

Lito et al. (2016) found that certain KRAS mutants, like G12C, retain hydrolytic activity and continue to cycle between active and inactive states. They discovered a compound that inhibits KRAS(G12C) by trapping it in its inactive state, offering insights into therapeutic strategies for targeting KRAS(G12C) driven cancers (Lito et al., 2016).

Novel Covalent Allosteric Binders

Mortier et al. (2020) presented a computationally driven approach for identifying novel and selective KRASG12C covalent inhibitors. They emphasized the importance of the allosteric binding site containing the G12C mutation in drug development (Mortier et al., 2020).

Target Engagement Assessment

Meng et al. (2022) developed an ultra-sensitive approach for assessing KRAS G12C engagement in tumor biopsies, crucial for understanding the pharmacodynamics and resistance mechanisms in clinical drug development (Meng et al., 2022).

Small Molecule Approaches

Westover et al. (2016) highlighted the value of small-molecule approaches in directly inhibiting oncogenic KRAS(G12C), shedding light on the potential of these compounds in cancer treatment (Westover et al., 2016).

Mécanisme D'action

KRas G12C inhibitor 2 directly targets the KRAS G12C mutant protein. By binding covalently to the cysteine residue, it stabilizes the inactive GDP-bound form of KRAS. This prevents downstream signaling pathways that drive cell proliferation and survival. The inhibitor disrupts the oncogenic activity of mutant KRAS .

Propriétés

IUPAC Name

2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVCHZNLOIACZ-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KRas G12C inhibitor 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRas G12C inhibitor 2
Reactant of Route 2
Reactant of Route 2
KRas G12C inhibitor 2
Reactant of Route 3
Reactant of Route 3
KRas G12C inhibitor 2
Reactant of Route 4
Reactant of Route 4
KRas G12C inhibitor 2
Reactant of Route 5
Reactant of Route 5
KRas G12C inhibitor 2
Reactant of Route 6
Reactant of Route 6
KRas G12C inhibitor 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.